molecular formula C23H17ClN2O2S B15110772 2-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone

2-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone

Cat. No.: B15110772
M. Wt: 420.9 g/mol
InChI Key: BHEQJFIGGMCAHI-UHFFFAOYSA-N
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Description

This compound features a quinazoline core substituted with a chlorine atom at position 6, a phenyl group at position 4, and a sulfanyl group at position 2. The sulfanyl bridge connects to a 1-(4-methoxyphenyl)ethanone moiety. Its molecular formula is inferred as C₂₃H₁₇ClN₂O₂S (molar mass ~432.91 g/mol).

Properties

Molecular Formula

C23H17ClN2O2S

Molecular Weight

420.9 g/mol

IUPAC Name

2-(6-chloro-4-phenylquinazolin-2-yl)sulfanyl-1-(4-methoxyphenyl)ethanone

InChI

InChI=1S/C23H17ClN2O2S/c1-28-18-10-7-15(8-11-18)21(27)14-29-23-25-20-12-9-17(24)13-19(20)22(26-23)16-5-3-2-4-6-16/h2-13H,14H2,1H3

InChI Key

BHEQJFIGGMCAHI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by the cyclization of appropriate anthranilic acid derivatives with formamide or formic acid.

    Introduction of the Chlorine Atom: Chlorination of the quinazoline core is achieved using reagents such as thionyl chloride or phosphorus oxychloride.

    Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction using phenyl lithium or phenyl magnesium bromide.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the chlorinated quinazoline derivative with thiophenol under basic conditions.

    Attachment of the Ethanone Moiety: The final step involves the reaction of the sulfanyl-quinazoline intermediate with 4-methoxyacetophenone in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazoline core or the ethanone moiety, potentially leading to the formation of dihydroquinazoline derivatives or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives and alcohols.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

2-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with kinase enzymes, potentially inhibiting their activity. The sulfanyl group may enhance binding affinity through additional interactions with the target protein. The overall effect is modulation of cellular pathways involved in disease processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues in the Ethanone Class

JWH-201 (2-(4-Methoxyphenyl)-1-(1-pentyl-1H-indol-3-yl)-ethanone)
  • Structure: Indole ring substituted with a pentyl chain and linked to a 4-methoxyphenyl ethanone.
  • Key Differences : Replaces the quinazoline-sulfanyl group with an indole ring.
  • Implications: JWH-201 is a synthetic cannabinoid receptor agonist, suggesting that the methoxyphenyl-ethanone motif may interact with cannabinoid receptors. The quinazoline derivative’s activity could diverge due to its heterocyclic core .
2-(4-Methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone (JWH-302)
  • Structure : Similar to JWH-201 but with a 3-methoxyphenyl group.
  • Comparison: The positional isomerism of the methoxy group (para vs. The quinazoline derivative’s chlorine atom may further modulate such interactions .
2-{[5-(2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone
  • Structure : Triazole-sulfanyl bridge instead of quinazoline.
  • Key Differences : The triazole ring introduces different hydrogen-bonding capabilities compared to quinazoline, which could influence solubility and target selectivity .

Pharmacological and Physicochemical Properties

Pharmacological Activity

  • JWH-201/302: Bind to CB1/CB2 cannabinoid receptors, inducing psychoactive effects. Regulatory status as controlled substances underscores their potency .
  • The chlorine atom may enhance metabolic stability compared to JWH compounds .

Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Key Functional Groups
Target Compound C₂₃H₁₇ClN₂O₂S ~432.91 Quinazoline, sulfanyl, methoxy
JWH-201 C₂₂H₂₅NO₂ 335.44 Indole, methoxy, ethanone
2-{[5-(2-hydroxyphenyl)...} C₁₈H₁₇N₃O₃S 355.41 Triazole, hydroxyphenyl
  • Solubility : Methoxy groups improve aqueous solubility, but the larger aromatic system may reduce it relative to smaller analogues .

Research Tools and Structural Analysis

  • Crystallography : SHELX and ORTEP-3 are widely used for small-molecule structure determination. The target compound’s crystal structure could be resolved using these tools, as seen in analogous studies .
  • Spectroscopy : FTIR and GC-MS (as applied to JWH compounds) are critical for verifying functional groups and purity .

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